3-[N-(3,5-dimethylphenyl)naphthalene-2-sulfonamido]propanoic acid
Overview
Description
“3-[N-(3,5-dimethylphenyl)naphthalene-2-sulfonamido]propanoic acid” is a chemical compound with the CAS number 554438-64-1 . It has a molecular weight of 383.46 and a molecular formula of C21H21NO4S .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C21H21NO4S . This suggests that it contains 21 carbon atoms, 21 hydrogen atoms, one nitrogen atom, four oxygen atoms, and one sulfur atom .Mechanism of Action
3-[N-(3,5-dimethylphenyl)naphthalene-2-sulfonamido]propanoic acid works by binding to specific sites on target proteins, inhibiting or activating their function. The exact mechanism of action of this compound varies depending on the specific protein being targeted, but in general, it acts as a competitive inhibitor or allosteric modulator.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of protein-protein interactions, the modulation of enzyme activity, and the regulation of receptor signaling pathways. These effects make this compound a promising tool for studying various biological processes, including cancer cell proliferation, inflammation, and neurodegeneration.
Advantages and Limitations for Lab Experiments
One of the key advantages of 3-[N-(3,5-dimethylphenyl)naphthalene-2-sulfonamido]propanoic acid is its ability to selectively target specific proteins, allowing researchers to study the effects of protein inhibition or activation on various biological processes. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of this compound is that it may have off-target effects on other proteins, which can complicate data interpretation.
Future Directions
There are many potential future directions for research involving 3-[N-(3,5-dimethylphenyl)naphthalene-2-sulfonamido]propanoic acid, including the development of new analogs with improved selectivity and efficacy, the identification of new protein targets, and the exploration of this compound's potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biological processes.
Scientific Research Applications
3-[N-(3,5-dimethylphenyl)naphthalene-2-sulfonamido]propanoic acid has been used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme kinetics, and receptor signaling pathways. One of the key advantages of this compound is its ability to selectively target specific proteins, allowing researchers to study the effects of protein inhibition or activation on various biological processes.
properties
IUPAC Name |
3-(3,5-dimethyl-N-naphthalen-2-ylsulfonylanilino)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-15-11-16(2)13-19(12-15)22(10-9-21(23)24)27(25,26)20-8-7-17-5-3-4-6-18(17)14-20/h3-8,11-14H,9-10H2,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRLBQAGQJIQOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CCC(=O)O)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801187647 | |
Record name | N-(3,5-Dimethylphenyl)-N-(2-naphthalenylsulfonyl)-β-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801187647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
554438-64-1 | |
Record name | N-(3,5-Dimethylphenyl)-N-(2-naphthalenylsulfonyl)-β-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=554438-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3,5-Dimethylphenyl)-N-(2-naphthalenylsulfonyl)-β-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801187647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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